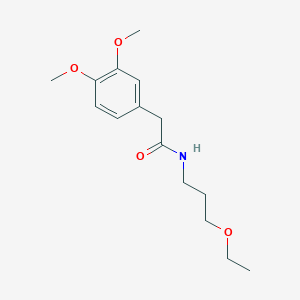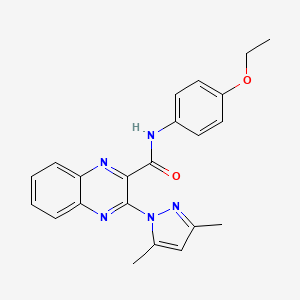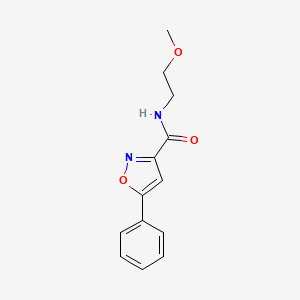![molecular formula C21H25N5OS B4622190 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide
Descripción general
Descripción
Thiadiazoles and acetamides are two significant classes of compounds in medicinal chemistry, known for their wide range of biological activities. The compound incorporates both a thiadiazole ring and an acetamide moiety, suggesting potential therapeutic applications based on the activities of similar structures.
Synthesis Analysis
The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions, including the formation of the thiadiazole ring followed by coupling with appropriate acetamide functionalities. For example, Wu et al. (2017) synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, evaluating their antitumor activities. The synthesis involved chloroacetylation and further reaction with piperazine derivatives, indicating a potential route for synthesizing similar compounds (Wu et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole-acetamide compounds is characterized by specific intramolecular and intermolecular interactions. Ismailova et al. (2014) described the structure of a related compound, highlighting the significance of hydrogen bonding and other non-covalent interactions in stabilizing the crystal structure and influencing biological activity (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole and acetamide derivatives participate in various chemical reactions, including nucleophilic substitutions and condensations, facilitating the introduction of different substituents to tailor the compounds for specific biological activities. The study by Yu et al. (2014) on the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation highlights such chemical versatility (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have synthesized and evaluated compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide for their antitumor activities. For instance, Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, showing potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017). Similarly, Çevik et al. (2020) synthesized derivatives of 1,3,4-thiadiazole, revealing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020).
Insecticidal Activity
Fadda et al. (2017) utilized a compound structurally similar to the one as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm (Fadda et al., 2017).
Antimicrobial and Antileishmanial Activities
A number of studies have focused on the antimicrobial properties of thiadiazole derivatives. For example, Patel and Park (2015) reported the synthesis of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, showing promising antimicrobial properties (Patel & Park, 2015). Furthermore, Foroumadi et al. (2005) synthesized thiadiazole derivatives exhibiting significant in vitro leishmanicidal activity (Foroumadi et al., 2005).
Synthesis of Novel Compounds
Research also includes the synthesis of novel compounds using thiadiazole as a core structure. For instance, Abdelmajeid et al. (2017) synthesized novel scaffolds incorporating thiadiazole and evaluated their antimicrobial activities (Abdelmajeid et al., 2017).
Pharmaceutical Applications
Shukla et al. (2012) explored derivatives of 1,3,4-thiadiazole for their potential as glutaminase inhibitors, a key target in cancer therapy (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-2-20-23-24-21(28-20)22-19(27)15-26-12-10-25(11-13-26)14-17-8-5-7-16-6-3-4-9-18(16)17/h3-9H,2,10-15H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMFAXYEIQKVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)
![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![4-isobutoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4622177.png)

![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)